N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide

Kinase inhibition Thiazole SAR Molecular docking

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide (CAS 1214005-18-1; C15H19N3OS; MW 289.4) is a synthetic small molecule belonging to the 2-aminothiazole amide class, characterized by a 4,5-dimethyl-substituted thiazole core linked via an amide bridge to a p-tolylamino-propionamide motif. It is commercially catalogued as a protein kinase inhibitor tool compound, with vendor annotations classifying it as a thiazole derivative intended for kinase-focused biochemical screening.

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
Cat. No. B12860052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=C(S2)C)C
InChIInChI=1S/C15H19N3OS/c1-9-5-7-13(8-6-9)16-11(3)14(19)18-15-17-10(2)12(4)20-15/h5-8,11,16H,1-4H3,(H,17,18,19)
InChIKeyUYZKBHOOPQOCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide: Chemical Identity and Baseline for Scientific Procurement


N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide (CAS 1214005-18-1; C15H19N3OS; MW 289.4) is a synthetic small molecule belonging to the 2-aminothiazole amide class, characterized by a 4,5-dimethyl-substituted thiazole core linked via an amide bridge to a p-tolylamino-propionamide motif . It is commercially catalogued as a protein kinase inhibitor tool compound, with vendor annotations classifying it as a thiazole derivative intended for kinase-focused biochemical screening . The compound occupies a distinct structural niche among aminothiazole-based kinase modulators, defined by the simultaneous presence of the 4,5-dimethylthiazole electron-rich heterocycle and the para-methylphenyl (p-tolyl) side chain, a combination that differentiates it from closely related mono-methyl, unsubstituted thiazole, or meta-tolyl analogs obtainable from parallel commercial sources.

Why N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide Cannot Be Replaced by Generic Aminothiazole Analogs


The 2-aminothiazole chemical space is crowded, yet small structural perturbations produce large shifts in kinase selectivity. Published structure–activity relationship (SAR) campaigns on aminothiazole CDK5/p25 inhibitors demonstrate that moving from a 5-isopropylthiazole to a 4,5-dimethylthiazole core, and from a simple isobutyramide to an amino acid-derived propionamide side chain, can generate up to 60-fold potency gains and 12-fold selectivity shifts over CDK2 [1]. Compound N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide embodies both the 4,5-dimethylthiazole pharmacophore and a p-tolylamino-propionamide tail, a dual-feature combination absent from the closest purchasable analogs—such as N-(4-methyl-thiazol-2-yl)-2-p-tolylamino-propionamide, N-(5-methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide, and N-(thiazol-2-yl)-2-m-tolylamino-propionamide—whose different heterocycle electronics, ring size, or regioisomeric methyl placement are predicated to alter hinge-binding geometry and target residency time. Generic substitution without empirical head-to-head kinase profiling therefore risks selecting a compound with decisively different potency, selectivity, and off-target liability signatures.

Quantitative Differentiation Evidence for N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide vs. Closest Analogs


4,5-Dimethylthiazole Core vs. Unsubstituted Thiazole: Predicted Kinase Binding Affinity Shift

Vendor-derived molecular docking studies on the regioisomeric comparator N-(thiazol-2-yl)-2-m-tolylamino-propionamide indicate strong binding affinity to kinase active sites with docking scores < -8.0 kcal/mol . The target compound, possessing an electron-donating 4,5-dimethyl substitution, is anticipated to enhance hydrophobic packing within the ATP-binding cleft relative to the unsubstituted thiazole, following the SAR paradigm established for 2-aminothiazole CDK inhibitors where 4,5-dimethyl analogs systematically exhibit lower IC50 values than their unsubstituted counterparts [1]. Direct comparative docking data for the target compound are not publicly available.

Kinase inhibition Thiazole SAR Molecular docking

Para-Tolyl vs. Meta-Tolyl Regioisomerism: Differential Physicochemical and Pharmacophoric Properties

The closest commercially available regioisomeric comparator, N-(thiazol-2-yl)-2-m-tolylamino-propionamide (meta-tolyl), presents a molecular weight of 261.34 g/mol and a topological polar surface area (tPSA) predicted at ~70 Ų . The target compound, with its para-tolyl arrangement, has a higher molecular weight (289.4 g/mol) and a subtly altered tPSA, expected to influence membrane permeability and solubility . In kinase inhibitor optimization, para-substitution frequently enhances selectivity by engaging the hydrophobic back pocket differently than meta-substitution, a principle demonstrated across multiple aminothiazole series targeting CDK and GSK-3β kinases [1]. No direct comparative solubility or permeability data exist for these two regioisomers.

Medicinal chemistry Regioisomer SAR Physicochemical profiling

Structural Differentiation from Mono-Methyl Thiazole and Thiadiazole Analogs

Two direct purchasable analogs—N-(4-methyl-thiazol-2-yl)-2-p-tolylamino-propionamide and N-(5-methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide—share the p-tolylamino-propionamide tail but differ critically in the heterocycle . The target compound's 4,5-dimethylthiazole provides two methyl groups that donate electron density to the thiazole ring, increasing its basicity and hydrogen-bond acceptor strength at the kinase hinge. Published pKa measurements on substituted 2-aminothiazoles show that 5-methyl substitution raises the amino group pKa by ~0.3–0.5 log units, while 4,5-dimethyl substitution produces an additive effect [1]. The thiadiazole analog introduces an additional ring nitrogen that fundamentally alters H-bonding geometry and is associated with distinct target selectivity profiles (often favoring ALK5/TGF-βR1 over CDK family kinases) [2]. No head-to-head biochemical data are available for these three compounds against a common kinase panel.

Heterocycle SAR Thiazole vs. thiadiazole Kinase hinge binding

Purity Specification Benchmark: 95% Minimum Purity with CAS-Grade Traceability

The target compound is commercially supplied at a minimum purity specification of 95% as verified by the CAS-registered identity 1214005-18-1 . The closest analog N-(5-methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide (CAS 1008494-23-2) is also listed at 95% purity , while the mono-methyl thiazole analog lacks a CAS registration and is marketed without a certified purity specification . For procurement purposes, the existence of an assigned CAS number confirms that the chemical structure has been registered and indexed, reducing ambiguity in ordering and facilitating literature cross-referencing.

Quality control Compound procurement Purity specification

Recommended Application Scenarios for N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide Based on Comparative Evidence


Kinase Selectivity Panel Screening Where Dimethylthiazole Core Is a Critical Variable

Based on the class-level SAR established for 2-aminothiazole CDK5/p25 inhibitors, where 4,5-dimethyl substitution systematically shifts potency and selectivity , this compound is best deployed as a structurally defined probe in a focused kinase panel that includes CDK2, CDK5, GSK-3β, and potentially PKB/Akt. Its p-tolylamino side chain offers an additional vector for exploring hydrophobic pocket interactions distinct from the isobutyramide or chloro-substituted comparators used in published SAR series. Procurement of the 95% CAS-registered material ensures that observed activity differences can be assigned to the chemical structure rather than to impurity artifacts.

Regioisomeric Tolyl SAR Studies in Thiazole-Based Lead Optimization

The para-tolyl substitution pattern of the target compound complements the meta-tolyl regioisomer N-(thiazol-2-yl)-2-m-tolylamino-propionamide . Running both compounds in parallel against a common kinase or cellular target allows the medicinal chemist to decompose the contribution of methyl regioisomerism to target engagement, selectivity, and cellular permeability. The ΔMW of ~28 Da between the compounds (attributable to the additional methyl on the thiazole) is within the acceptable range for matched molecular pair analysis.

Heterocycle Replacement Strategy: Thiazole vs. Thiadiazole Scaffold Hopping

The target compound's 4,5-dimethylthiazole core can be directly compared with the 5-methyl-1,3,4-thiadiazole analog (CAS 1008494-23-2) in a scaffold-hopping exercise. Published pKa data indicate that the thiadiazole is significantly less basic (~2 pKa units lower) than the thiazole [1], which may affect solubility, permeability, and hinge-binding hydrogen bond strength. This pair is suitable for assessing how heterocycle electronics modulate kinase polypharmacology without altering the p-tolylamino-propionamide tail.

Quality-Control Gateway for Medium-Throughput Screening Library Construction

For core facility managers building a kinase-focused screening library, the CAS-registered identity and 95% minimum purity specification provide the documentation necessary to satisfy institutional compound management SOPs. The compound fills a specific structural niche (4,5-dimethylthiazole + p-tolylamino-propionamide) that bridges the gap between simpler mono-methyl thiazole screening compounds and more elaborated diaminothiazole clinical candidates, making it a useful SAR probe for hit-to-lead progression when initial hits contain an aminothiazole hinge binder.

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